molecular formula C6H7BrN2 B1280106 3-Amino-2-bromo-5-methylpyridine CAS No. 34552-14-2

3-Amino-2-bromo-5-methylpyridine

Cat. No.: B1280106
CAS No.: 34552-14-2
M. Wt: 187.04 g/mol
InChI Key: ODOCHVONAOTFEQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the third position, a bromine atom at the second position, and a methyl group at the fifth position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that this compound can be used to synthesize various other compounds , which may have specific targets in biological systems.

Mode of Action

It’s known that this compound can participate in various organic synthesis reactions

Biochemical Pathways

The compound is primarily used as an intermediate in organic synthesis , and the downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the compounds it’s used to synthesize.

Action Environment

Like many chemical compounds, its stability and reactivity may be affected by factors such as temperature, ph, and exposure to light or oxygen .

Biochemical Analysis

Biochemical Properties

3-Amino-2-bromo-5-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of kinase inhibitors, which are crucial in regulating cellular processes such as cell division and metabolism . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been reported to inhibit the activity of p38α MAP kinase, a protein involved in inflammatory responses . This inhibition occurs through the binding of this compound to the kinase’s active site, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by hepatic enzymes to form various metabolites, which are then excreted from the body . The effects of this compound on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-bromo-5-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-3-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Coupling Reagents: Arylboronic acids, palladium catalysts

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-3-bromo-5-methylpyridine
  • 2-Amino-5-bromopyridine
  • 2-Amino-3-methylpyridine

Uniqueness

3-Amino-2-bromo-5-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a bromine atom on the pyridine ring allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-bromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOCHVONAOTFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494245
Record name 2-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-14-2
Record name 2-Bromo-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To Fe power (2.18 g, 39.0 mmol), AcOH (10 mL) was added drop wise and heated to 80° C. To it, a solution of 2-bromo-5-methyl-3-nitro-pyridine (1.96 g, 9.07 mmol) in AcOH (10 mL) was added slowly. After 30 min, reaction mixture was allowed to cool to room temperature and diluted with EtOAc (25 mL), filtered through a pad of celite. The filter cake was washed with EtOAc (25 mL) and filterate was concentrated. The residual liquid was slowly treated with saturated aqueous NaHCO3 solution (70 mL), followed by small portions of solid NaHCO3 to neutralize the AcOH, extracted with EtOAc (2×50 mL) and the extracts were dried (anhydrous Na2SO4) and concentrated under reduced pressure to get 2-bromo-5-methyl-pyridin-3-ylamine (1.45 g) as a brown solid in 86.3% yield. ESMS m/z (relative intensity): 187 (M+H)+ (100).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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